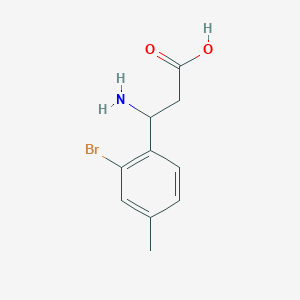
3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.112 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid typically involves the bromination of 4-methylphenylpropanoic acid followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows the compound to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid
- 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
- 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid
- 3-Amino-3-(2-chloropyridin-3-yl)propanoic acid
- 3-Amino-3-(2-difluoromethoxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
299167-36-5 |
|---|---|
Molekularformel |
C10H12BrNO2 |
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
3-amino-3-(2-bromo-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
XDVBXLKMFJDECX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




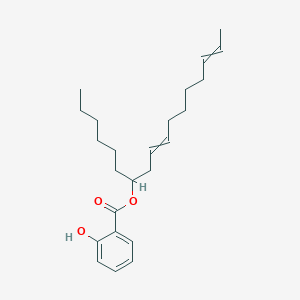
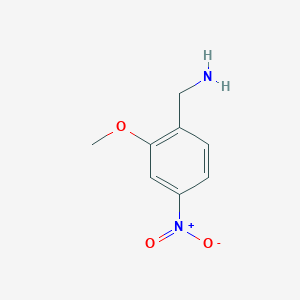
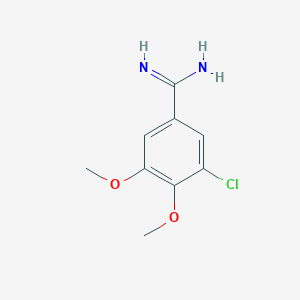


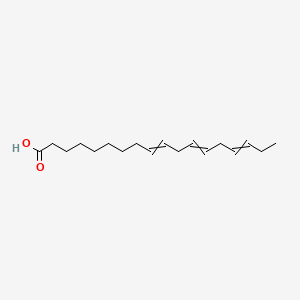
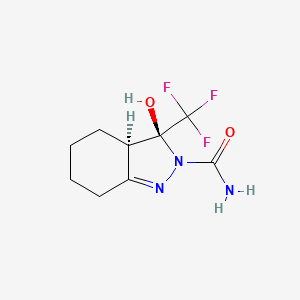
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)

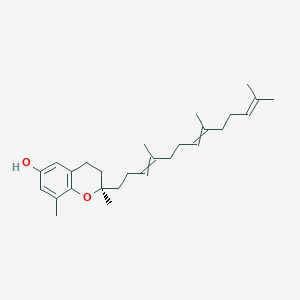
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)

